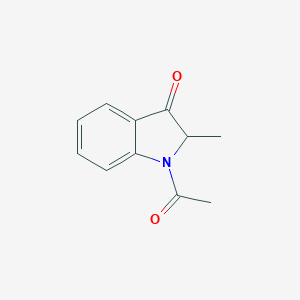
1-Acetyl-2-methylindoline-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-2-methylindoline-3-one is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by an indoline core with an acetyl group at the first position and a methyl group at the second position. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core.
Palladium-Catalyzed Cyclization: This method uses N-acetyl anilines in palladium-catalyzed carbon-hydrogen activation, where the acetyl group acts as a directing group for indole cyclization.
Industrial Production Methods: Industrial production often involves optimizing the Fischer indole synthesis due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistency and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding indole-3-ones.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids.
Major Products Formed:
Oxidation: Indole-3-ones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoles.
科学研究应用
1-Acetyl-2-methylindoline-3-one has diverse applications in scientific research:
作用机制
The mechanism of action of 1-Acetyl-2-methylindoline-3-one involves its interaction with biological targets through its indole core. The compound can bind to various receptors and enzymes, modulating their activity. The acetyl and methyl groups enhance its binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .
相似化合物的比较
1-Acetylindoline-3-one: Lacks the methyl group at the second position, resulting in different biological activity and reactivity.
2-Methylindoline-3-one: Lacks the acetyl group, affecting its solubility and pharmacokinetic properties.
Uniqueness: 1-Acetyl-2-methylindoline-3-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .
属性
IUPAC Name |
1-acetyl-2-methyl-2H-indol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-11(14)9-5-3-4-6-10(9)12(7)8(2)13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGEZWAAFIGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2N1C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
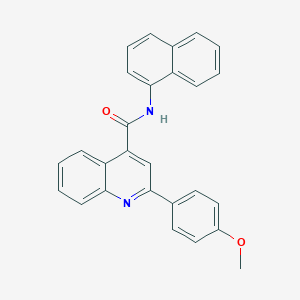
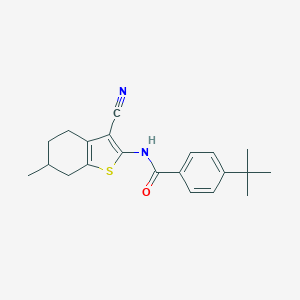

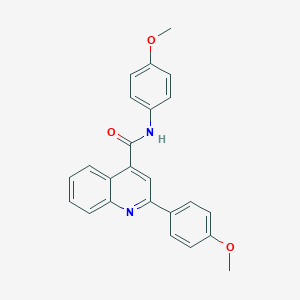
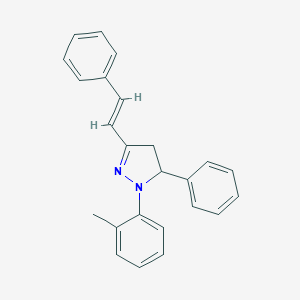
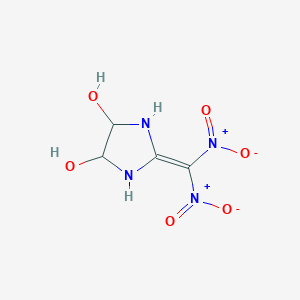
![N-{4-[4-(3,4-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B414862.png)
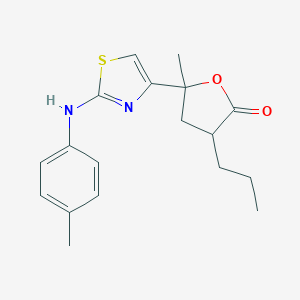
![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B414864.png)
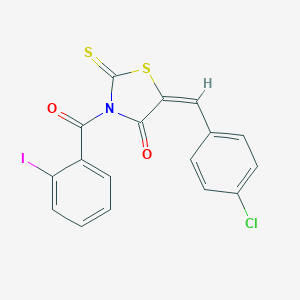
![2-[(3-Methyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B414868.png)
![5,5-Dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione 2-oxime](/img/structure/B414870.png)
![Methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B414874.png)
![(4-methylphenyl)-[2,2,4-trimethyl-6-[2,2,4-trimethyl-1-(4-methylbenzoyl)-3H-quinolin-4-yl]quinolin-1-yl]methanone](/img/structure/B414877.png)
